2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile
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Overview
Description
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.73. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis
Research on photo-reorganization of similar compounds, like 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, highlights the potential of photochemical reactions in creating novel organic structures. These studies demonstrate the green and convenient synthesis of angular pentacyclic compounds, including dihydro and aromatic products, through UV-light exposure. The formation of these products shows significant dependence on the structure of 3-alkoxy groups, indicating the versatility of photochemical methods in organic synthesis (Dalal et al., 2017).
Novel Synthetic Approaches
Another study details an efficient method for synthesizing partially reduced phenanthrenes through base-catalyzed ring transformation of related compounds. This approach yields highly congested dihydrophenanthrenes, showcasing an innovative synthetic pathway that enhances the complexity and functional diversity of organic molecules (Pratap & Ram, 2007).
Precursor Directed Synthesis
The base-promoted synthesis of partially reduced benzo[e]indene and functionalized benzo[h]quinolines from 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles illustrates the utility of precursor-directed synthetic strategies. This research highlights the ability to control the regioselectivity and functionalization of complex heterocycles, opening new avenues for the creation of structurally diverse organic compounds (Singh et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile are currently unknown. This compound belongs to the 2H/4H-chromene class of heterocyclic compounds, which are known for their versatile biological profiles . .
Mode of Action
Compounds in the 2h/4h-chromene class are known to exhibit activities through multiple mechanisms .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. 2h/4h-chromenes are known to affect numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of Action
2h/4h-chromenes are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-5-3-7-15(12(13)10-18)20-16-8-9-19-14-6-2-1-4-11(14)16/h1-7,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTODVVBSSVNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1OC3=C(C(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.